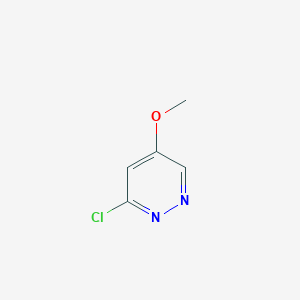
Glutathione sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glutathione sulfonate is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. Glutathione is a crucial antioxidant in living organisms, playing a significant role in maintaining cellular redox homeostasis and protecting cells from oxidative damage. This compound, specifically, is formed when glutathione undergoes sulfonation, a process that introduces a sulfonate group into the molecule. This modification can alter the chemical properties and biological activities of glutathione, making this compound an interesting compound for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of glutathione sulfonate typically involves the sulfonation of glutathione. One common method is the reaction of glutathione with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of glutathione and the sulfonating agent into the reactor, followed by purification steps such as crystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions: Glutathione sulfonate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced back to glutathione under specific conditions.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or dithiothreitol can be used.
Substitution: Nucleophiles like amines or thiols can react with this compound under basic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Glutathione.
Substitution: Various substituted glutathione derivatives depending on the nucleophile used.
科学研究应用
Glutathione sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound to study sulfonation reactions.
Biology: this compound is studied for its role in cellular redox regulation and its potential as a biomarker for oxidative stress.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases related to oxidative stress, such as neurodegenerative disorders and cancer.
Industry: It is used in the development of pharmaceuticals and as an additive in cosmetic formulations for its antioxidant properties.
作用机制
The mechanism of action of glutathione sulfonate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound can scavenge reactive oxygen species and protect cells from oxidative damage.
Enzyme Modulation: It can modulate the activity of enzymes involved in redox regulation, such as glutathione peroxidase and glutathione reductase.
Signal Transduction: this compound can influence signal transduction pathways related to cellular stress responses and apoptosis.
相似化合物的比较
Glutathione: The parent compound, which is a key antioxidant in cells.
Glutathione Disulfide: The oxidized form of glutathione, which is involved in redox cycling.
Glutathione S-conjugates: Compounds formed by the conjugation of glutathione with various electrophiles.
Uniqueness: Glutathione sulfonate is unique due to the presence of the sulfonate group, which imparts distinct chemical and biological properties. Unlike glutathione and its disulfide form, this compound has enhanced stability and different reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
1637-70-3 |
|---|---|
分子式 |
C10H17N3O9S2 |
分子量 |
387.4 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfosulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H17N3O9S2/c11-5(10(18)19)1-2-7(14)13-6(4-23-24(20,21)22)9(17)12-3-8(15)16/h5-6H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)(H,20,21,22)/t5-,6-/m0/s1 |
InChI 键 |
WVRBCFLALSFRAF-WDSKDSINSA-N |
SMILES |
C(CC(=O)N(CC(=O)O)C(=O)C(CSS(=O)(=O)O)N)C(C(=O)O)N |
手性 SMILES |
C(CC(=O)N[C@@H](CSS(=O)(=O)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
规范 SMILES |
C(CC(=O)NC(CSS(=O)(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N |
同义词 |
glutathione sulfonate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-ethyl-1,1,1-trifluoro-N-[2-[(2S)-oxiran-2-yl]ethyl]methanesulfonamide](/img/structure/B155676.png)







